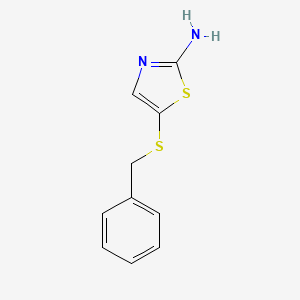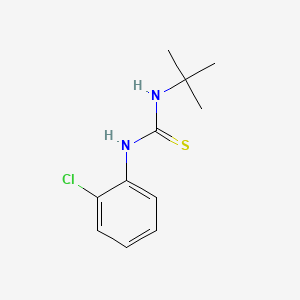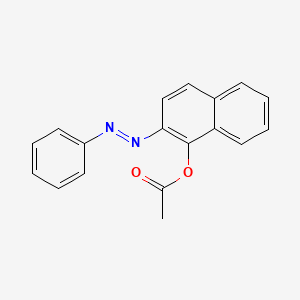
(4-氯苯基)(3-羟基苯基)甲酮
描述
(4-Chlorophenyl)(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H9ClO2. It is also known as 4-Chloro-4’-hydroxybenzophenone. This compound is a derivative of benzophenone, where one phenyl ring is substituted with a chlorine atom and the other with a hydroxyl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
科学研究应用
(4-Chlorophenyl)(3-hydroxyphenyl)methanone has several applications in scientific research:
作用机制
Target of Action
Some studies suggest that similar compounds may interact with specific enzymes or receptors within the cell .
Mode of Action
The exact mode of action of (4-Chlorophenyl)(3-hydroxyphenyl)methanone is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the hydroxyphenyl group may allow for hydrogen bonding with target molecules, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been found to influence various cellular pathways, potentially leading to downstream effects on cell function .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that (4-chlorophenyl)(3-hydroxyphenyl)methanone may also have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chlorophenyl)(3-hydroxyphenyl)methanone. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets .
准备方法
Synthetic Routes and Reaction Conditions
-
Reaction of 4-Chlorobenzoyl Chloride with Phenol
-
Reaction of 4-Chlorobenzoyl Chloride with Anisole
Industrial Production Methods
The industrial production of (4-Chlorophenyl)(3-hydroxyphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with phenol or anisole under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: Oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid derivative.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Products: Reduction of the carbonyl group can yield the corresponding alcohol.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
相似化合物的比较
Similar Compounds
4-Chloro-4’-hydroxybenzophenone: Similar in structure but with different substitution patterns.
4-Chlorobenzophenone: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
4-Hydroxybenzophenone: Lacks the chlorine atom, affecting its binding affinity and reactivity
Uniqueness
(4-Chlorophenyl)(3-hydroxyphenyl)methanone is unique due to the presence of both chlorine and hydroxyl substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and binding affinity, making it a valuable intermediate in various synthetic and medicinal applications .
属性
IUPAC Name |
(4-chlorophenyl)-(3-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUCIOFUOIVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296456 | |
| Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62810-39-3 | |
| Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62810-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062810393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002704160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Piperidinium, 1-[2-[(4-methoxybenzoyl)oxy]ethyl]-1-methyl-, iodide](/img/structure/B1658903.png)
![2-Methyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B1658904.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B1658905.png)
![3-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1658907.png)
![[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B1658909.png)
![1-Naphthalenamine, N-[(4-methylphenyl)methylene]-](/img/structure/B1658914.png)
![N-(4-Bromophenyl)-2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1658915.png)


![1-[(E)-(2-bromophenyl)methylideneamino]-3-phenylurea](/img/structure/B1658919.png)


![Thiazolo[5,4-b]pyridin-2-amine, N-methyl-](/img/structure/B1658925.png)
